2-[(3S)-oxolan-3-yl]ethan-1-ol
Description
2-[(3S)-Oxolan-3-yl]ethan-1-ol is a chiral secondary alcohol comprising a tetrahydrofuran (oxolane) ring substituted at the 3S-position with a hydroxymethyl group. Its molecular formula is C₆H₁₂O₂ (molecular weight: 116.16 g/mol). The compound’s stereochemistry and functional group arrangement make it a valuable intermediate in pharmaceutical synthesis, particularly for chiral drug development . Its structural analogs vary in substituent positions, functional groups, or stereochemistry, leading to distinct physicochemical and biological properties.
Properties
Molecular Formula |
C6H12O2 |
|---|---|
Molecular Weight |
116.16 g/mol |
IUPAC Name |
2-[(3S)-oxolan-3-yl]ethanol |
InChI |
InChI=1S/C6H12O2/c7-3-1-6-2-4-8-5-6/h6-7H,1-5H2/t6-/m0/s1 |
InChI Key |
SVNHEBUGYPWWOF-LURJTMIESA-N |
Isomeric SMILES |
C1COC[C@H]1CCO |
Canonical SMILES |
C1COCC1CCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Stereoisomer: 2-[(3R)-Oxolan-3-yl]ethan-1-ol
- Structural Difference : The R-enantiomer shares the same molecular formula (C₆H₁₂O₂ ) but differs in the configuration of the oxolane ring’s 3-position hydroxyl group.
- Key Implications: Enantiomeric purity is critical in drug design, as biological systems often exhibit stereoselectivity. For example, the (3S)-enantiomer may interact differently with enzymes or receptors compared to the (3R)-form .
Positional Isomer: 2-(Oxolan-2-yl)ethan-1-ol
- Structural Difference: The ethanol group is attached to the oxolane ring’s 2-position instead of the 3S-position.
- Key Implications :
Functionalized Derivatives
2-{[3-(Aminomethyl)oxolan-3-yl]oxy}ethan-1-ol
- Structure: Features an aminomethyl group on the oxolane ring and an ether-linked ethanol chain.
- Molecular Formula: C₇H₁₅NO₃ (MW: 161.2 g/mol).
- Properties: The aminomethyl group introduces basicity, enhancing solubility in acidic environments. Reported as an oil at room temperature, suggesting lower crystallinity compared to the parent alcohol .
2-{2-[(2-Methyloxolan-3-yl)amino]ethoxy}ethan-1-ol
- Structure : Contains a methyl-substituted oxolane ring and a secondary amine-ether chain.
- Molecular Formula: C₉H₁₉NO₃ (MW: 189.25 g/mol).
Carboxylic Acid Analog: 2-[(3S)-Oxolan-3-yl]acetic Acid
Data Tables
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| 2-[(3S)-Oxolan-3-yl]ethan-1-ol | C₆H₁₂O₂ | 116.16 | Secondary alcohol, oxolane |
| 2-[(3R)-Oxolan-3-yl]ethan-1-ol | C₆H₁₂O₂ | 116.16 | Secondary alcohol, oxolane |
| 2-(Oxolan-2-yl)ethan-1-ol | C₆H₁₂O₂ | 116.16 | Secondary alcohol, oxolane |
| 2-{[3-(Aminomethyl)oxolan-3-yl]oxy}ethan-1-ol | C₇H₁₅NO₃ | 161.20 | Ether, aminomethyl, alcohol |
| 2-{2-[(2-Methyloxolan-3-yl)amino]ethoxy}ethan-1-ol | C₉H₁₉NO₃ | 189.25 | Ether, amine, alcohol |
| 2-[(3S)-Oxolan-3-yl]acetic Acid | C₆H₁₀O₃ | 130.14 | Carboxylic acid, oxolane |
Research Findings and Implications
- Stereochemistry Matters : The (3S)-configuration of this compound is critical in asymmetric synthesis, as seen in the development of EMPA (), where oxolan-3-yl groups are key to binding affinity .
- Functional Group Engineering: Derivatives like the aminomethyl analog () demonstrate how introducing nitrogen enhances solubility and bioactivity .
- Positional Isomerism: The 2-oxolanyl ethanol () lacks the stereochemical complexity of the 3S-isomer, limiting its utility in chiral applications .
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